p-Menthan-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-propan-2-ylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWTYGFHPHRQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051700, DTXSID20880700, DTXSID80860124 | |
| Record name | (cis-4-Isopropylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fresh clean floral magnolia to grassy aroma | |
| Record name | p-Menthan-7-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | p-Menthan-7-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.912-0.920 (20°) | |
| Record name | p-Menthan-7-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5502-75-0, 13674-19-6, 13828-37-0 | |
| Record name | p-Menthan-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Menthan-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-Menthan-7-ol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Menthan-7-ol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013828370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (cis-4-Isopropylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-MENTHAN-7-OL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04P6S6644B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-MENTHAN-7-OL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOT98SG01O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemistry and Its Research Implications for P Menthan 7 Ol
Isomeric Forms of p-Menthan-7-ol (B77179): cis- and trans-
This compound, a saturated monocyclic terpenoid alcohol, is characterized by a cyclohexane (B81311) ring substituted with an isopropyl group at position 4 and a hydroxymethyl group at position 1. The relative orientation of these two substituents gives rise to two distinct diastereomers: cis-p-Menthan-7-ol and trans-p-Menthan-7-ol.
In the cis-isomer, the isopropyl and hydroxymethyl groups are situated on the same side of the cyclohexane ring plane. researchgate.net Conversely, in the trans-isomer, these groups are on opposite sides of the ring. fao.orgnist.gov This structural difference in the spatial arrangement of the substituents is fundamental to the distinct physical and chemical properties of each isomer.
Commercially available this compound, often known by trade names such as Mayol®, is typically sold as a mixture of these two isomers. benchchem.comifrafragrance.org In these commercial preparations, the cis-isomer is the predominant form, generally constituting 60-80% of the mixture, with the trans-isomer making up the remaining 20-40%. benchchem.comchemicalbook.com The specific ratio can vary, with some products containing approximately 70% cis-isomer and 30% trans-isomer. nist.gov
Table 1: Composition of Commercial this compound
| Isomer | Typical Percentage Range |
|---|---|
| cis-p-Menthan-7-ol | 60% - 80% |
| trans-p-Menthan-7-ol | 20% - 40% |
Enantiomeric Considerations in this compound Research
The structure of this compound contains two stereogenic centers at carbons C1 and C4 of the cyclohexane ring. This chirality means that both the cis- and trans-diastereomers can exist as a pair of enantiomers (non-superimposable mirror images).
For the cis-isomer, the two enantiomers are (1R,4S)-p-menthan-7-ol and (1S,4R)-p-menthan-7-ol.
For the trans-isomer, the enantiomers are (1R,4R)-p-menthan-7-ol and (1S,4S)-p-menthan-7-ol.
Despite the presence of these four potential stereoisomers, detailed research focusing on the separation and characterization of the individual enantiomers of this compound is not widely available in published literature. The majority of studies and commercial applications focus on the diastereomeric mixture or, in some cases, the purified cis-isomer, which itself is typically a racemic mixture of its two enantiomers. nist.govresearchgate.net The study of how individual enantiomers interact with biological systems, such as olfactory receptors, remains a potential area for future research, as enantiomers of other chiral compounds are known to exhibit different biological activities. acs.orgthegoodscentscompany.com
Influence of Stereochemistry on Biological Activity Profiles of this compound
The most well-documented influence of stereochemistry on the biological activity of this compound is in the field of olfaction. The spatial arrangement of the functional groups in the cis- and trans-isomers leads to significantly different odor profiles.
The cis-isomer is highly valued in the fragrance industry for its fresh, clean, and soft floral aroma, often reminiscent of lily-of-the-valley (muguet), magnolia, and tuberose. benchchem.comevitachem.com This scent profile makes it a popular ingredient in fine fragrances, soaps, and cosmetics. nist.govchemicalbook.com
Research and perfumery applications have demonstrated that a higher proportion of the cis-isomer results in a more desirable fragrance. A patent highlights that this compound containing more than 93% of the cis-isomer possesses a cleaner and softer fresh lily-of-the-valley and citrus note compared to a standard 70/30 cis/trans mixture. nist.gov This indicates a clear structure-activity relationship where the cis-configuration is key to the characteristic muguet scent. The trans-isomer, by contrast, is associated with a different, less floral character, sometimes described as having a cumin-like odor in analogous p-menthane (B155814) structures. evitachem.com
Table 2: Olfactory Profile Comparison of this compound Isomers
| Isomer | Predominant Odor Characteristics |
|---|---|
| cis-p-Menthan-7-ol | Fresh, soft, clean floral (muguet, magnolia) benchchem.comevitachem.com |
| High-purity cis (>93%) | Cleaner, softer lily-of-the-valley, citrus notes nist.gov |
| trans-p-Menthan-7-ol | Different, less floral character evitachem.com |
While other p-menthane monoterpenes have been studied for various biological activities, such as antimicrobial or insect-repelling effects, specific data differentiating the activity of cis- and trans-p-menthan-7-ol in these areas is limited in scientific literature. researchgate.netnih.gov
Stereochemical Control in this compound Synthesis Methodologies
Given the significant impact of stereochemistry on the fragrance profile of this compound, methods to control the isomeric ratio are of great commercial and scientific interest. Control is typically achieved either during synthesis (stereoselective synthesis) or through post-synthesis purification.
One common industrial approach involves the chemical synthesis from precursors like cuminaldehyde, which often results in a mixture of cis- and trans-isomers. benchchem.com A process disclosed by BASF, for instance, yields a mixture containing about 30-40% of the trans-isomer. nist.gov To enrich the more desirable cis-isomer, fractional distillation is employed. This technique separates the isomers based on differences in their boiling points, allowing for the isolation of this compound with a cis-isomer content exceeding 90-95%. nist.gov
More advanced synthetic strategies focus on stereoselective reactions to favor the formation of a specific isomer from the outset. While detailed enantioselective syntheses for this compound are not extensively documented, research on related p-menthane structures provides insight into potential methodologies. For example, the stereoselective synthesis of cis-p-menthane-1,7-diol has been achieved with high selectivity (>96%) by using a hydroxynitrile lyase (HNL)-catalyzed reaction as the key step to control the stereochemistry of the ring substituents. d-nb.info Such catalytic approaches could theoretically be adapted for this compound synthesis.
Furthermore, biocatalytic methods, such as lipase-mediated resolution, have proven effective for separating stereoisomers of other p-menthanols, most notably menthol (B31143). scielo.br These enzymatic processes can selectively acylate one enantiomer or isomer in a racemic or mixed-isomer starting material, allowing for the separation of the stereoisomers. This represents another viable, though less documented for this specific compound, strategy for achieving stereochemical control.
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 83763 |
| cis-p-Menthan-7-ol | 139034 |
| trans-p-Menthan-7-ol | 83526 |
| Cuminaldehyde | 7469 |
| Menthol | 16666 |
| cis-p-Menthane-1,7-diol | 9857999 |
| Isopropyl alcohol | 3776 |
| Hydroxymethyl group | N/A |
| (1R,4S)-p-menthan-7-ol | 11226871 |
| (1S,4R)-p-menthan-7-ol | 11226870 |
| (1R,4R)-p-menthan-7-ol | 11226868 |
Synthetic Methodologies for P Menthan 7 Ol and Its Derivatives
Chemical Synthesis Approaches
Catalytic Hydrogenation Routes
Catalytic hydrogenation is a key method for the synthesis of p-menthan-7-ol (B77179), often starting from precursors like cuminaldehyde. perfumerflavorist.com This process involves the reduction of an aromatic ring or a carbonyl group using hydrogen gas in the presence of a catalyst. wikipedia.org
One common route involves the hydrogenation of cuminaldehyde. The process can be optimized by controlling reaction conditions such as temperature and pressure, and by selecting appropriate catalysts. For instance, nickel-supported catalysts have been studied for the hydrogenation of the aromatic ring of cuminic acid butyl ester, a derivative of cuminaldehyde. perfumerflavorist.com The choice of catalyst is crucial; common catalysts include nickel, palladium, or platinum. wikipedia.org For example, a temperature of 190°C and a pressure of 15 MPa have been used with various nickel catalysts for the hydrogenation of the aromatic ring. perfumerflavorist.com
The hydrogenation of thymol (B1683141), another p-menthane (B155814) derivative, can be achieved with various heterogeneous catalysts, including supported platinum-group metals and nickel catalysts. d-nb.info The selectivity of the reaction can be influenced by the reaction conditions. For example, the hydrogenation of thymol over Ru/Al2O3 in ethanol (B145695) at 40°C has been reported to yield a mixture of menthol (B31143) isomers with high selectivity towards neoisomenthol. d-nb.info
Table 1: Catalysts and Conditions for Hydrogenation Reactions
| Starting Material | Catalyst | Conditions | Product(s) | Reference |
| Cuminic acid butyl ester | Nickel-supported catalyst (NiSAT 330) | 190°C, 15 MPa | cis/trans-4-isopropylcyclohexane carboxylic acid butyl ester | perfumerflavorist.com |
| Thymol | Ru/Al2O3 | Ethanol, 40°C | Mixture of menthol isomers (79% neoisomenthol) | d-nb.info |
| Cuminaldehyde | Not specified | Not specified | This compound | perfumerflavorist.com |
This table provides examples of catalytic hydrogenation routes and is not exhaustive.
Derivatization Strategies from Precursors (e.g., Cuminaldehyde Route)
A significant pathway to this compound involves the derivatization of cuminaldehyde. perfumerflavorist.com This process typically includes the hydrogenation of the aldehyde functional group and the aromatic ring of cuminaldehyde. perfumerflavorist.comperfumerflavorist.com
The synthesis can proceed through intermediate steps. For example, cuminaldehyde can be converted to cuminic acid, which is then esterified with butan-1-ol. The resulting cuminic acid butyl ester undergoes hydrogenation of its aromatic ring using a nickel-supported catalyst. The final step is the hydrogenolysis of the butyl ester to yield Mayol, a trade name for a mixture rich in this compound. perfumerflavorist.com
Another approach involves the direct hydrogenation of cuminaldehyde to this compound. perfumerflavorist.com The efficiency and selectivity of this conversion are highly dependent on the catalyst and reaction conditions employed.
Stereoselective Synthesis Techniques
The stereochemistry of this compound is crucial for its properties, and thus, stereoselective synthesis methods are of great interest. The cis isomer of this compound is particularly valued for its clean, floral fragrance. perfumerflavorist.comgoogle.com
One approach to achieving high cis-selectivity is through the careful selection of starting materials and reaction pathways. For example, the synthesis of cis-p-menthane-1,7-diol has been achieved with high cis-selectivity (≥96%) through the MeHNL-catalyzed hydrocyanation of 4-isopropylcyclohexanone. nih.gov The resulting cis-cyanohydrin is then chemically transformed into the corresponding hydroxymethyl group, yielding the cis-diol. nih.gov
Lipase-mediated resolution is another powerful technique for obtaining specific stereoisomers of p-menthane derivatives. mdpi.com This enzymatic approach can selectively acylate one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. For instance, lipase (B570770) PS has been used for the regio- and stereoselective acetylation of isopulegol (B1217435) isomers. mdpi.com
The proportion of cis and trans isomers in the final product significantly impacts its characteristics. Commercially available this compound is often a mixture of cis and trans isomers, with the cis isomer typically predominant. perfumerflavorist.com However, formulations with a higher percentage of the cis isomer (over 90%) are reported to have a more desirable fragrance profile. google.com
Advanced Synthetic Strategies for this compound Analogues
Research into advanced synthetic strategies has led to the development of various analogues of this compound with diverse properties. These strategies often involve multi-step syntheses and the use of specialized reagents and catalysts.
For example, the stereoselective synthesis of cis-p-menth-8-ene-1,7-diol and cis-p-menthane-1,7,8-triol has been accomplished starting from 4-alkylcyclohexanones. nih.gov A key step in this synthesis is the highly cis-selective addition of HCN to the cyclohexanone (B45756) ring, followed by chemical transformations of the cyano group. nih.gov
The synthesis of 3-alkyl-p-menthan-3-ol derivatives has also been explored to investigate structure-activity relationships related to their physiological cooling effects. researchgate.net These syntheses are often stereoselective to produce specific isomers for evaluation. researchgate.net
Biotechnological Production of this compound
Microbial Biotransformation of Related Terpenoids
Biotechnological methods, particularly microbial biotransformation, offer an alternative and often more sustainable route for the production of this compound and its derivatives. researchgate.net This approach utilizes microorganisms or their enzymes to convert related terpenoid precursors into the desired products. tandfonline.com
Several microorganisms have been shown to be effective in the biotransformation of terpenoids. For instance, Penicillium species have been used for the biotransformation of menthol. researchgate.net In one study, the use of a sporulated surface culture of Penicillium sp. resulted in the conversion of menthol to a variety of products, including trans-p-menthan-1-ol. researchgate.net Another study reported the production of cis-p-menthan-7-ol from the biotransformation of menthol by Aspergillus niger. bibliotekanauki.pl
The bacterium Pseudomonas putida has also been investigated for its ability to biotransform monoterpenes. uni-frankfurt.de For example, it has been used in the conversion of limonene (B3431351) to products like perillyl alcohol. bibliotekanauki.pl The degradation pathways of limonene by a Pseudomonas species have been shown to yield a wide range of neutral and acidic products, including carveol (B46549) and perillyl alcohol. nottingham.ac.uk
The use of specific enzymes, such as hydroxylases, from microorganisms is a key area of research for targeted biotransformations. For example, the expression of limonene 3-hydroxylase (L3H) from peppermint in transgenic plants has been explored to alter the monoterpene profile. longdom.org
Table 2: Examples of Microbial Biotransformation of Terpenoids
| Microorganism | Substrate | Product(s) | Reference |
| Penicillium sp. | Menthol | α-pinene, sabinene, trans-p-menthan-1-ol, p-menth-1-ene, 1,8-cineole, limonene | researchgate.net |
| Aspergillus niger | Menthol | cis-p-menthan-7-ol | bibliotekanauki.pl |
| Pseudomonas putida | Limonene | Perillyl alcohol, p-menth-1-ene-6,8-diol | bibliotekanauki.pl |
| Pseudomonas sp. | Limonene | Carveol, carvone, perillyl alcohol, perillic acid, and others | nottingham.ac.uk |
This table provides examples and is not an exhaustive list of all microbial biotransformations.
Enzymatic Resolution Techniques for Enantiomeric Purity
The production of enantiomerically pure p-menthane derivatives is of significant interest, and enzymatic kinetic resolution stands out as a highly effective method for achieving this. wikipedia.orguni-graz.at This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two. wikipedia.orguni-graz.at The most common reactions are transesterification (acylation) and hydrolysis. unipd.it
Lipases from various microbial sources, such as Candida antarctica (immobilized as Novozym 435), Pseudomonas sp. (Lipase PS), and Candida rugosa, have been extensively studied for the resolution of racemic alcohols within the p-menthane family. mdpi.comresearchgate.netresearchgate.net In a typical kinetic resolution via acylation, the racemic alcohol is reacted with an acyl donor, like vinyl acetate, in an organic solvent. mdpi.comresearchgate.net The lipase selectively acylates one enantiomer at a much faster rate, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. uni-graz.at The enantioselectivity of this process is quantified by the Enantiomeric Ratio (E-value), where a high E-value indicates excellent separation potential. uni-graz.at
Studies on structurally similar p-menthan-3-ols have demonstrated the high efficiency of this method. For instance, the lipase-PS-mediated acetylation of racemic trans- and cis-piperitol, as well as cis-isopiperitenol, has been shown to proceed with exceptionally high enantioselectivity (E > 500). mdpi.com Similarly, Novozym 435 has been effectively used in the resolution of various secondary alcohols. researchgate.netmdpi.com The choice of enzyme, solvent, acyl donor, and temperature can significantly impact both the reaction rate and the enantioselectivity of the resolution. researchgate.netdss.go.th While direct enzymatic resolution data for this compound is not extensively documented in the reviewed literature, the successful application of these techniques to a wide range of p-menthane alcohols strongly supports its feasibility. mdpi.comcnr.itdntb.gov.ua
Table 1: Examples of Enzymatic Kinetic Resolution of p-Menthane Alcohols This table is illustrative of techniques applicable to p-menthane structures.
| Racemic Substrate | Enzyme (Lipase) | Reaction Type | Key Finding | Reference(s) |
|---|---|---|---|---|
| (±)-Menthol | Candida rugosa lipase | Esterification | Successful resolution of the racemic mixture. | researchgate.netdntb.gov.ua |
| (±)-Isopulegol | Lipase PS (Pseudomonas sp.) | Acetylation | Regio- and stereoselective acetylation of (-)-isopulegol (B1672291) with high enantiopurity. | mdpi.comresearchgate.net |
| (±)-trans-Piperitol | Lipase PS (Pseudomonas sp.) | Acetylation | Very high enantioselectivity (E > 500) achieved. | mdpi.com |
| (±)-cis-Piperitol | Lipase PS (Pseudomonas sp.) | Acetylation | High enantioselectivity (E > 500) allows for efficient separation. | mdpi.comresearchgate.net |
| (±)-cis-Isopiperitenol | Lipase PS (Pseudomonas sp.) | Acetylation | Excellent enantioselectivity (E > 500) reported. | mdpi.comcnr.it |
Engineered Organisms for this compound Production
The production of terpenes and terpenoids, including p-menthane derivatives, through microbial fermentation using engineered organisms is a rapidly advancing field. nih.gov This synthetic biology approach offers a sustainable and scalable alternative to traditional chemical synthesis or plant extraction. acs.org Model organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are commonly engineered as microbial cell factories for this purpose. acs.orgmdpi.com
The core strategy involves metabolic engineering to enhance the production of universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com These C5 building blocks are naturally produced via the mevalonate (B85504) (MVA) pathway in the cytosol of eukaryotes like yeast, or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of plants and in most bacteria. mdpi.comnih.gov Engineering efforts often focus on overexpressing key genes in these pathways to increase the precursor pool available for terpene synthesis. acs.orggoogle.com
To produce a specific terpene like this compound, a heterologous biosynthetic pathway must be introduced into the host microbe. This typically involves:
Geranyl Pyrophosphate (GPP) Synthesis : Enhancing the production of the C10 precursor GPP by introducing a GPP synthase, which condenses one molecule of IPP and one of DMAPP. google.com
Cyclization : Introducing a specific terpene synthase (TPS) that cyclizes GPP to form the p-menthane carbon skeleton. For instance, a γ-terpinene synthase would convert GPP to γ-terpinene. researchgate.net
Hydroxylation : Incorporating a hydroxylase, such as a cytochrome P450 monooxygenase, to introduce a hydroxyl group at the desired position (C-7) of the p-menthane ring. The biotransformation of γ-terpinene to compounds oxidized at the C-7 position has been observed in biological systems, indicating the feasibility of this enzymatic step. mdpi.com
While the complete de novo biosynthesis of this compound in an engineered microbe has not been specifically reported, the successful production of related monoterpenoids such as limonene and menthol in engineered E. coli and yeast validates this approach. acs.orgresearchgate.net For example, researchers have engineered E. coli to produce menthol isomers from pulegone (B1678340) by introducing reductases from mint plants. acs.org A similar modular engineering strategy could be applied to develop a microbial strain for this compound production. mdpi.comfas.org
Table 2: General Metabolic Engineering Strategies for Terpenoid Production in Microbes
| Engineering Strategy | Description | Target Organism(s) | Reference(s) |
|---|---|---|---|
| Upregulation of Precursor Pathway | Overexpression of key enzymes in the native MVA or MEP pathway to increase the flux towards IPP and DMAPP. | E. coli, S. cerevisiae, Y. lipolytica | acs.orgmdpi.com |
| Introduction of Heterologous Pathway | Expressing genes from other organisms (e.g., plants) to create a novel biosynthetic route to the target molecule. | E. coli, S. cerevisiae | nih.govacs.org |
| Enzyme Engineering | Modifying the structure of pathway enzymes (e.g., terpene synthases) to improve their activity, selectivity, or stability. | E. coli, S. cerevisiae | acs.org |
| Host Strain Optimization | Deleting competing metabolic pathways to redirect carbon flux towards the desired product. | E. coli | google.com |
| Co-factor Engineering | Ensuring a sufficient supply of necessary co-factors like NADPH or ATP for the biosynthetic enzymes. | E. coli, Y. lipolytica | acs.orggoogle.com |
Biological Activity and Pharmacological Potential of P Menthan 7 Ol
Antimicrobial Efficacy Studies
Antibacterial Activity Assessments
A patent has noted the use of a composition that includes cis-4(Isopropyl)cyclohexanemethanol, a synonym for cis-p-Menthan-7-ol, in combination with 4-Methoxybenzaldehyde for its antimicrobial properties. This suggests a potential role for p-Menthan-7-ol (B77179) in antimicrobial formulations, although its efficacy as a standalone agent is not detailed.
Antifungal Activity Investigations
Similar to its antibacterial profile, there is a significant lack of research specifically investigating the antifungal activity of pure this compound. While many essential oils containing p-menthane (B155814) derivatives have been studied for their effects against various fungal species, the specific contribution of this compound to these effects has not been elucidated.
Mechanisms of Antimicrobial Action
Without dedicated studies on the antimicrobial activity of this compound, the mechanisms through which it might inhibit microbial growth are purely speculative. Generally, monoterpenoid alcohols are thought to exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. It is plausible that this compound could share this mechanism of action, but experimental verification is required.
Anti-inflammatory Property Research: An Unexplored Avenue
Currently, there is no direct scientific evidence available from studies that have investigated the anti-inflammatory properties of isolated this compound. While some essential oils containing this compound have been anecdotally associated with anti-inflammatory effects, these properties cannot be specifically attributed to this compound without targeted research.
Antioxidant Capacity Investigations: A Research Gap
The antioxidant potential of this compound remains an uninvestigated area of research. There are no available studies that have assessed its ability to scavenge free radicals or inhibit oxidative processes.
Research into Potential Therapeutic Applications
Given the nascent stage of research into the fundamental biological activities of this compound, its potential therapeutic applications are yet to be explored. The limited information available, primarily from its inclusion in patent literature for antimicrobial compositions, suggests a possible utility in this area. However, without robust preclinical data on its efficacy and safety, any discussion of therapeutic applications remains speculative. Future research is necessary to determine if this compound holds any promise as an antimicrobial, anti-inflammatory, or antioxidant agent.
Anticancer Activity Research of this compound Derivatives
While research focusing specifically on the anticancer properties of this compound is limited, numerous studies have investigated the cytotoxic potential of structurally related p-menthane monoterpenes and their derivatives. These compounds, sharing the same carbon skeleton, provide valuable insights into the potential anticancer activities of this chemical class.
A key compound in this area of research is perillyl alcohol, a naturally occurring monoterpene with a p-menthane structure, which has demonstrated significant anticancer activity. nih.gov In light of its known bioactivity, studies have been conducted to evaluate other p-menthane derivatives to identify the molecular characteristics that contribute to cytotoxicity. nih.govnih.gov
One such study investigated eighteen p-menthane derivatives, revealing that modifications to the functional groups on the p-menthane ring system significantly impact their cytotoxic effects against various human tumor cell lines, including ovarian (OVCAR-8), colon (HCT-116), and brain (SF-295) cancer cells. nih.govnih.gov Among the tested compounds, (-)-perillaldehyde 8,9-epoxide, a derivative of perillyl alcohol, showed the highest inhibition of cell proliferation, with growth inhibition percentages ranging from 96.32% to 99.89%. nih.govnih.gov This suggests that the presence of both epoxide and aldehyde groups can enhance cytotoxicity. nih.gov In contrast, other derivatives like (+)-limonene 1,2-epoxide, (-)-perillaldehyde, and (-)-8-hydroxycarvotanacetone showed intermediate activity. nih.gov
Furthermore, metallo-derivatives incorporating p-cymene, an aromatic p-menthane, have emerged as promising anticancer agents. researchgate.net Ruthenium(II)-p-cymene complexes, in particular, have been synthesized and evaluated for their cytotoxic effects. These complexes have shown activity against various cancer cell lines, including colon carcinoma (HCT116), breast adenocarcinoma (MDA MB 231, MCF7), and ovarian carcinoma (A2780). nih.govresearchgate.net The anticancer potential of these metallo-drugs is an active area of research, with studies exploring their mechanisms of action for potential use in cancer chemotherapy. researchgate.net The cytotoxicity of these ruthenium complexes is often influenced by their lipophilicity. nih.gov
The table below summarizes the cytotoxic activity of several p-menthane derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity/Result |
|---|---|---|
| (-)-Perillaldehyde 8,9-epoxide | Ovarian (OVCAR-8), Colon (HCT-116), Brain (SF-295) | High cytotoxicity (GI = 96.32%–99.89%) nih.govnih.gov |
| Perillyl Alcohol | Ovarian (OVCAR-8), Colon (HCT-116), Brain (SF-295) | High cytotoxicity (GI = 90.92%–95.82%) nih.gov |
| (+)-Limonene 1,2-epoxide | Ovarian (OVCAR-8), Colon (HCT-116), Brain (SF-295) | Intermediate cytotoxicity (GI = 58.48%–93.10%) nih.gov |
| (-)-Perillaldehyde | Ovarian (OVCAR-8), Colon (HCT-116), Brain (SF-295) | Intermediate cytotoxicity (GI = 59.28%–83.03%) nih.gov |
| (-)-8-Hydroxycarvotanacetone | Ovarian (OVCAR-8), Colon (HCT-116), Brain (SF-295) | Intermediate cytotoxicity (GI = 61.59%–94.01%) nih.gov |
| Ruthenium(II)-p-cymene complexes | Colon (HCT116), Breast (MDA MB 231) | Active; cytotoxicity depends on lipophilicity nih.gov |
| p-Cymene | Colorectal Cancer (in vivo rat model) | Significantly reduced tumor incidence iiarjournals.org |
Other Pharmacological Effects and Mechanisms of Action
The pharmacological profile of this compound is primarily documented through toxicological and dermatological reviews related to its use as a fragrance ingredient. researchgate.netnih.gov These assessments provide a baseline understanding of its interaction with biological systems. The terpene alcohols as a class, including this compound, are known to be absorbed through the skin, with a significant amount potentially being retained in the epidermis and dermis. researchgate.net
Studies on related p-menthane derivatives suggest a broader range of biological activities. For instance, the aromatic monoterpene p-cymene has demonstrated anti-inflammatory, cytoprotective, and potent antioxidant activities. iiarjournals.org In a rat model, p-cymene was shown to reduce the incidence of colorectal cancer by mitigating oxidative stress and lowering the expression of inflammatory cytokines. iiarjournals.org This points to a mechanism of action involving the modulation of inflammation and oxidative pathways. iiarjournals.org
Additionally, research into the synthesis of various p-menthane derivatives has been undertaken to explore their potential as agents affecting the central nervous system. nih.gov This line of inquiry suggests that the p-menthane scaffold can be modified to produce compounds with diverse pharmacological targets.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. For monoterpenes of the p-menthane series, SAR studies help to identify the specific structural features responsible for their pharmacological effects, guiding the development of more potent and selective therapeutic agents. nih.govmdpi.com
Influence of Functional Groups on Bioactivity
The type and position of functional groups on the p-menthane skeleton are critical determinants of biological activity. researchgate.net The hydroxyl (-OH) group, a key feature of this compound, is known to contribute significantly to the target binding affinity of many drug molecules through hydrogen bonding. researchgate.net However, its presence can also lead to rapid metabolism, which can result in unfavorable pharmacokinetic profiles. pjmhsonline.com
Studies comparing various monoterpenes have established a general hierarchy of potency based on their functional groups. One study on the inhibition of protein isoprenylation, a mechanism relevant to cancer, found the relative potency of limonene-derived monoterpenes to be: monohydroxyl = ester = aldehyde > thiol > acid = diol = epoxide > triol = unsubstituted. nih.gov This indicates that a single hydroxyl group, as seen in this compound, confers significant activity.
Further research on p-menthane derivatives has shown that adding certain functional groups can enhance cytotoxic activity. For example, the replacement of carbon-carbon double bonds with epoxide groups, especially in the presence of an aldehyde group, was found to increase cytotoxicity against cancer cells. nih.gov Conversely, functionalizing p-menthane monoterpenoids with sulfur-containing reagents has been shown in some cases to decrease antifungal activity. sibran.ru The introduction of a phenolic hydroxyl group into related structures has been shown to increase antiproliferative activity and binding affinity to protein kinase C isozymes. kagawa-u.ac.jp This highlights the nuanced role that different oxygen-containing functional groups play in modulating bioactivity.
Role of Chirality in Biological Response
Chirality, or the "handedness" of a molecule, plays a fundamental role in the biological activity of p-menthane monoterpenoids. mdpi.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the different enantiomers (mirror-image isomers) of a chiral drug. nih.gov One enantiomer, the "eutomer," may be responsible for the desired biological activity, while the other, the "distomer," may be less active, inactive, or even cause unwanted effects. nih.gov
This stereoselectivity is evident in the biosynthesis and metabolism of p-menthane monoterpenes. For instance, enzymes in peppermint show significant enantioselectivity toward intermediates in the biosynthetic pathway of (-)-menthol. nih.gov Studies evaluating the cytotoxicity of p-menthane derivatives have also suggested that stereochemistry plays an important role in their activity against cancer cells. nih.gov The specific spatial arrangement of substituents on the p-menthane ring can dictate how well the molecule fits into the active site of its biological target, thereby influencing its pharmacological response. nih.gov Therefore, synthesizing and testing compounds as single, pure enantiomers is crucial in the design and development of drugs based on the p-menthane scaffold. nih.gov
Metabolic Fate and Biotransformation of P Menthan 7 Ol
In Vivo Metabolic Pathways
Once in the body, p-menthan-7-ol (B77179) undergoes metabolic changes primarily in the liver. The principal in vivo pathways include oxidation and conjugation.
Oxidative biotransformation is a key Phase I metabolic process for alcohols like this compound. This process typically involves the enzymatic conversion of the primary alcohol group at the C-7 position. The enzyme systems responsible for these oxidative processes are often mixed-function oxidases or monooxygenases, such as the cytochrome P450 (CYP) system. uomus.edu.iq
The oxidation of this compound is expected to proceed in a stepwise manner:
Oxidation to an Aldehyde: The primary alcohol is first oxidized to form the corresponding aldehyde, p-menthan-7-al. This reaction is typically catalyzed by alcohol dehydrogenase. mdpi.com
Oxidation to a Carboxylic Acid: The aldehyde is subsequently oxidized to a carboxylic acid, p-menthan-7-oic acid, by aldehyde dehydrogenase. mdpi.com
This oxidative sequence has been observed in the biotransformation of structurally similar monoterpenes. For instance, studies on (±)-α-terpineol in the larvae of Spodoptera litura have shown that the C-7 carbon is initially hydroxylated, and this primary alcohol is then oxidized to an acid. mdpi.com Similarly, the bacterium Pseudomonas putida is capable of converting (R)-(+)-limonene to (R)-(+)-perillic acid through a three-stage oxidation process involving monooxygenase, alcohol dehydrogenase, and aldehyde dehydrogenase, which create an alcohol, aldehyde, and finally a carboxylic acid. mdpi.com
| Enzyme Family | Function | Metabolic Step |
|---|---|---|
| Cytochrome P450 Monooxygenases | Catalyze the initial hydroxylation and subsequent oxidations. | Phase I |
| Alcohol Dehydrogenase | Oxidizes primary alcohols to aldehydes. | Phase I |
| Aldehyde Dehydrogenase | Oxidizes aldehydes to carboxylic acids. | Phase I |
Following Phase I oxidation, or acting directly on the parent compound, Phase II conjugation reactions serve to increase the water solubility of metabolites, preparing them for elimination. youtube.com Glucuronidation is a major conjugation pathway for compounds containing hydroxyl groups, such as this compound. uomus.edu.iqwikipedia.org
In this reaction, the glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) is transferred to the hydroxyl group of this compound. wikipedia.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes primarily located in the liver. wikipedia.orgresearchgate.net The resulting product, a this compound glucuronide, is significantly more polar and readily excreted in urine or bile. wikipedia.orgresearchgate.net
The hydroxyl group of this compound makes it a prime substrate for forming an O-glucuronide, which is the most common type of glucuronide conjugate for phenolic and alcoholic hydroxyls. uomus.edu.iq In humans, a substantial percentage of clinically used drugs, between 40% and 70%, are subject to glucuronidation. researchgate.net
| Component | Role in the Reaction |
|---|---|
| This compound | Substrate with a hydroxyl group. |
| UDP-glucuronic acid (UDPGA) | Co-substrate and donor of glucuronic acid. researchgate.net |
| UDP-glucuronosyltransferases (UGTs) | Enzyme catalyst. researchgate.net |
| This compound glucuronide | Water-soluble final product. |
In Vitro Biotransformation Studies (e.g., Microbial Transformations)
Microbial biotransformation serves as a valuable in vitro model to study metabolic pathways and produce novel compounds that may be difficult to obtain through standard chemical synthesis. mdpi.comnih.govinteresjournals.org Various microorganisms, particularly fungi, are capable of performing a range of reactions, including hydroxylations and oxidations, on monoterpenes. nih.govinteresjournals.org
A notable study on the biotransformation of menthol (B31143) using sporulated surface cultures of the fungus Aspergillus niger identified cis-p-menthan-7-ol as the main bioconversion product. researchgate.net This demonstrates the capability of microbial systems to specifically hydroxylate the p-menthane (B155814) skeleton at the C-7 position.
Other microorganisms have also been used to transform related monoterpenes. For example, filamentous fungi of the genus Fusarium oxysporum have been used in the biotransformation of limonene (B3431351) isomers to produce compounds like α-terpineol. mdpi.com Such studies suggest that various microbial systems possess the enzymatic machinery to modify the p-menthane structure, and could potentially be used to produce derivatives of this compound. Microbial transformations often result in more stable and oxidized products. researchgate.net
| Microorganism | Substrate | Major Product(s) |
|---|---|---|
| Aspergillus niger | Menthol | cis-p-Menthan-7-ol researchgate.net |
| Fusarium oxysporum 152B | Orange Oil (Limonene) | α-Terpineol mdpi.com |
| Pseudomonas putida DSM 12264 | (R)-(+)-Limonene | (R)-(+)-Perillic acid mdpi.com |
Comparative Metabolism Across Species
While direct comparative metabolic studies on this compound are not extensively documented, inferences can be drawn from research on its parent compound, (-)-menthol. In vivo studies have identified metabolites of menthol in both rats and humans. researchgate.net
In these studies, a major metabolite excreted in the urine of both species was identified as p-menthane-3,8-diol. researchgate.net This indicates that both rats and humans possess the enzymatic pathways for hydroxylating the p-menthane ring at various positions. The formation of such diols and other oxidized derivatives, followed by conjugation, appears to be a conserved metabolic strategy across these species. researchgate.net
The presence of shared metabolic pathways, particularly oxidation and glucuronidation, suggests that the biotransformation of this compound would likely proceed along similar lines in different mammalian species. However, the rates of metabolism and the relative proportions of different metabolites can vary due to differences in enzyme expression and activity. researchgate.net For example, while the conversion of menthol to p-menthane-3,8-diol is common to both rats and humans, the specific profile of minor metabolites may differ. researchgate.net
Q & A
Q. Q. How can interdisciplinary teams mitigate conflicts in data ownership during p-Menthan-7-ol research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
